molecular formula C38H41N3O8 B13395599 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B13395599
M. Wt: 667.7 g/mol
InChI Key: XCLJOQSZEAUSDT-UHFFFAOYSA-N
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Description

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes fluorenyl, indole, and oxazolidine moieties, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves multiple steps. The process typically starts with the preparation of the fluorenyl and indole intermediates, followed by their coupling under specific reaction conditions. The final step involves the formation of the oxazolidine ring, which is achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The fluorenyl and indole moieties can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and oxazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the fluorenyl moiety may yield fluorenone derivatives, while reduction of the indole ring can produce indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-9H-fluoren-2-ylamine
  • Indole-3-carboxylic acid
  • Oxazolidine derivatives

Uniqueness

Compared to similar compounds, 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid stands out due to its complex structure and multifunctional properties. Its combination of fluorenyl, indole, and oxazolidine moieties provides a unique platform for diverse applications in research and industry.

Properties

Molecular Formula

C38H41N3O8

Molecular Weight

667.7 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)

InChI Key

XCLJOQSZEAUSDT-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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